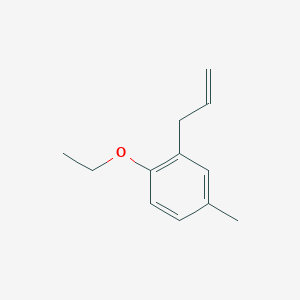

3-(2-Ethoxy-5-methylphenyl)-1-propene

Description

Overview of Phenylpropene Scaffold Significance in Organic Chemistry

The phenylpropene scaffold, a C6-C3 skeleton, is a fundamental structural motif found in a vast array of natural products and synthetically important molecules. Its prevalence in natural sources, particularly in essential oils, underscores its biological significance. In organic synthesis, the phenylpropene unit serves as a versatile building block, offering multiple reactive sites—the aromatic ring and the propylene (B89431) side chain—for further functionalization. The double bond in the propene chain can undergo a variety of addition reactions, while the aromatic ring is amenable to electrophilic substitution, allowing for the construction of more complex molecular architectures.

Importance of Ethoxy and Methyl Substituents in Aromatic Systems

The electronic and steric properties of an aromatic ring can be finely tuned by the introduction of substituents. The ethoxy group (-OCH2CH3) and the methyl group (-CH3) are common substituents that significantly influence the reactivity and properties of the benzene (B151609) ring.

The ethoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. The ethoxy group primarily directs incoming electrophiles to the ortho and para positions. Sterically, the ethoxy group is bulkier than a methoxy (B1213986) group, which can influence the regioselectivity of reactions and the conformational preferences of the molecule.

The methyl group is also an electron-donating group, albeit weaker than the ethoxy group, operating through an inductive effect. It similarly activates the aromatic ring towards electrophilic substitution and directs to the ortho and para positions. The presence of both an ethoxy and a methyl group on the benzene ring, as in the case of 3-(2-Ethoxy-5-methylphenyl)-1-propene, results in a highly activated and nucleophilic aromatic system.

Research Context of this compound within Aromatic Alkenes

This compound belongs to the class of aromatic alkenes, also known as arylalkenes. Research into such compounds is driven by their potential as intermediates in organic synthesis and their presence in various natural products. The specific substitution pattern of an ethoxy group at the C2 position and a methyl group at the C5 position of the phenyl ring, combined with the terminal double bond of the propene chain, makes this molecule an interesting subject for studies in reaction methodology, such as olefin metathesis, and for the synthesis of more complex, potentially biologically active molecules. The arrangement of the substituents can also influence the compound's physical and spectroscopic properties.

Historical Development and Evolution of Research in Alkene and Aromatic Chemistry Relevant to the Compound

The understanding of alkenes and aromatic compounds has been central to the development of organic chemistry. Early work in the 19th century by chemists like August Kekulé laid the groundwork for understanding the structure of benzene and the nature of aromaticity. prepchem.com The development of reactions to form carbon-carbon double bonds, such as the Wittig reaction, discovered by Georg Wittig in the 1950s, was a major milestone, providing a reliable method for synthesizing alkenes from aldehydes and ketones. prepchem.com This reaction is a plausible method for the synthesis of this compound from 2-ethoxy-5-methylbenzaldehyde (B1321629).

Another significant advancement was the development of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which allows for the formation of substituted alkenes from aryl halides and alkenes. chemicalbook.com These reactions have revolutionized the synthesis of complex organic molecules, including substituted phenylpropenes. The continuous evolution of these synthetic methods provides chemists with powerful tools to construct molecules with precise control over their structure and stereochemistry.

Detailed Research Findings

While specific research literature on this compound is not widely available, its synthesis can be proposed based on well-established synthetic methodologies. A likely route would involve the Wittig reaction, a powerful and versatile method for alkene synthesis. prepchem.comyoutube.com

Proposed Synthesis:

The synthesis of this compound can be envisioned via the Wittig reaction between 2-ethoxy-5-methylbenzaldehyde and the ylide generated from methyltriphenylphosphonium (B96628) bromide.

Step 1: Formation of the Wittig Reagent. Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, to deprotonate the methyl group and form the corresponding phosphonium (B103445) ylide (a Wittig reagent). youtube.com

Step 2: Reaction with the Aldehyde. The nucleophilic ylide then attacks the electrophilic carbonyl carbon of 2-ethoxy-5-methylbenzaldehyde. youtube.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct. youtube.com

The starting aldehyde, 2-ethoxy-5-methylbenzaldehyde, can be synthesized from commercially available 2-hydroxy-5-methylbenzaldehyde (B1329341) via Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Data Tables

The following tables provide predicted spectroscopic data for this compound based on the analysis of similar structures and general principles of spectroscopy.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' (vinyl) | 5.0 - 5.2 | dd | ~10.2, 1.5 |

| H-1' (vinyl) | 5.0 - 5.2 | dd | ~17.1, 1.5 |

| H-2' (vinyl) | 5.9 - 6.1 | m | - |

| H-3' (benzylic) | 3.3 - 3.5 | d | ~6.6 |

| Aromatic H | 6.7 - 7.1 | m | - |

| -OCH₂CH₃ | 4.0 - 4.2 | q | 7.0 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 7.0 |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

This table is interactive. You can sort the data by clicking on the headers.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' (vinyl) | ~116 |

| C-2' (vinyl) | ~137 |

| C-3' (benzylic) | ~34 |

| C-1 (aromatic) | ~130 |

| C-2 (aromatic) | ~156 |

| C-3 (aromatic) | ~111 |

| C-4 (aromatic) | ~128 |

| C-5 (aromatic) | ~130 |

| C-6 (aromatic) | ~127 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

| Ar-CH₃ | ~20 |

This table is interactive. You can sort the data by clicking on the headers.

Predicted IR Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (sp² alkene) | 3075 - 3095 | Medium |

| C-H (sp³ alkane) | 2850 - 2960 | Medium-Strong |

| C=C (alkene) | 1640 - 1650 | Medium |

| C=C (aromatic) | ~1600, ~1480 | Medium-Strong |

| C-O (ether) | 1240 - 1260 (asymmetric), 1020-1050 (symmetric) | Strong |

| =C-H bend (alkene) | 910 - 920 and 990 - 1000 | Strong |

This table is interactive. You can sort the data by clicking on the headers.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-methyl-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-6-11-9-10(3)7-8-12(11)13-5-2/h4,7-9H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQDAAWYNLWMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Ethoxy 5 Methylphenyl 1 Propene and Analogues

Precursor Synthesis Strategies Involving Substituted Phenyl Rings

A common and versatile approach to the synthesis of 3-(2-ethoxy-5-methylphenyl)-1-propene involves the initial construction of the substituted phenyl ring, followed by the introduction of the propenyl side chain. This two-stage strategy allows for greater control over the substitution pattern of the aromatic core.

Preparation of 2-Ethoxy-5-methylphenyl Moieties

The cornerstone of this synthetic strategy is the efficient preparation of the 2-ethoxy-5-methylphenyl precursor. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. wikipedia.orgchemistrysteps.comutahtech.edumasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. In this context, 4-methylphenol (p-cresol) serves as a readily available starting material. The phenolic proton of 4-methylphenol is first abstracted by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the more nucleophilic 4-methylphenoxide ion. This is followed by reaction with an ethylating agent, typically ethyl iodide or ethyl bromide, via an SN2 mechanism to yield 2-ethoxy-5-methylphenol. utahtech.edumasterorganicchemistry.com The reaction is generally carried out in a suitable solvent and may be facilitated by a phase-transfer catalyst to enhance the reaction rate and yield. studentshare.orglearncbse.in

| Starting Material | Reagents | Product | Key Reaction Type |

| 4-Methylphenol | 1. Base (e.g., NaOH, KOH) 2. Ethyl halide (e.g., C2H5I, C2H5Br) | 2-Ethoxy-5-methylphenol | Williamson Ether Synthesis |

An alternative precursor is 2-ethoxy-5-methylbenzaldehyde (B1321629). This can be synthesized from 1-ethoxy-4-methylbenzene through formylation. Several methods exist for the introduction of a formyl group onto an activated aromatic ring. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for formylating electron-rich aromatic compounds. chemistrysteps.comijpcbs.comcambridge.orgorganic-chemistry.org The Duff reaction offers another route, using hexamine as the formylating agent in the presence of an acid, and is particularly effective for phenols. wikipedia.orgecu.edu

| Precursor | Reagents | Product | Key Reaction Type |

| 1-Ethoxy-4-methylbenzene | DMF, POCl₃ | 2-Ethoxy-5-methylbenzaldehyde | Vilsmeier-Haack Reaction |

| 2-Ethoxy-5-methylphenol | Hexamine, Acid | 2-Ethoxy-5-methylbenzaldehyde | Duff Reaction |

Introduction of the Propenyl Side Chain

Once the 2-ethoxy-5-methylphenyl precursor is in hand, the next critical step is the introduction of the 1-propenyl side chain. Several robust carbon-carbon bond-forming reactions are well-suited for this transformation.

A Grignard reaction provides a straightforward method. The precursor, 2-ethoxy-5-methylbenzaldehyde, can be reacted with allylmagnesium bromide. nih.gov This Grignard reagent, prepared from allyl bromide and magnesium metal, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgorgsyn.orgbartleby.com The initial product is a secondary alcohol, 1-(2-ethoxy-5-methylphenyl)but-3-en-1-ol. Subsequent acid-catalyzed dehydration of this alcohol leads to the formation of the desired this compound. chegg.com

The Wittig reaction is another powerful tool for converting aldehydes and ketones into alkenes. nih.govstackexchange.comudel.edumasterorganicchemistry.com In this case, 2-ethoxy-5-methylbenzaldehyde would be treated with a phosphorus ylide, specifically ethyltriphenylphosphonium bromide, in the presence of a strong base. The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. stackexchange.com The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.

| Precursor | Reagents | Intermediate/Product | Key Reaction Type |

| 2-Ethoxy-5-methylbenzaldehyde | 1. Allylmagnesium bromide 2. H₃O⁺ (workup) 3. Acid (dehydration) | This compound | Grignard Reaction & Dehydration |

| 2-Ethoxy-5-methylbenzaldehyde | Ethyltriphenylphosphonium bromide, Base | This compound | Wittig Reaction |

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the target molecule in a more convergent manner, often through powerful catalytic cross-coupling reactions or other modern synthetic methods.

Catalytic Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are at the forefront of modern organic synthesis. The Suzuki-Miyaura coupling, for instance, could be envisioned for the synthesis of the target compound. nih.gov This would involve the reaction of an organoboron compound, such as (2-ethoxy-5-methylphenyl)boronic acid, with an allyl halide, like allyl bromide, in the presence of a palladium catalyst and a base. hrpub.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.

The Heck reaction provides another palladium-catalyzed route. nih.gov This reaction couples an unsaturated halide with an alkene. A plausible approach would be the reaction of 2-bromo-1-ethoxy-4-methylbenzene (B10959) with prop-1-ene (B156429) in the presence of a palladium catalyst and a base. researchgate.net The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer.

| Aryl Precursor | Coupling Partner | Catalyst System | Product | Key Reaction Type |

| (2-Ethoxy-5-methylphenyl)boronic acid | Allyl bromide | Palladium catalyst, Base | This compound | Suzuki-Miyaura Coupling |

| 2-Bromo-1-ethoxy-4-methylbenzene | Prop-1-ene | Palladium catalyst, Base | This compound | Heck Reaction |

Olefin Metathesis Approaches for Alkene Generation

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. youtube.com A cross-metathesis reaction between 2-ethoxy-5-methylstyrene and ethene could, in principle, yield this compound. hrpub.orgacs.orgorganic-chemistry.orgacs.org However, controlling the selectivity in cross-metathesis reactions can be challenging, and the formation of homodimers is a common side reaction. The reaction is typically driven forward by the removal of a volatile byproduct, in this case, the homodimer of ethene, which is ethylene (B1197577) gas.

| Alkene 1 | Alkene 2 | Catalyst | Product | Key Reaction Type |

| 2-Ethoxy-5-methylstyrene | Ethene | Grubbs' Catalyst (Ruthenium-based) | This compound | Olefin Cross-Metathesis |

Condensation and Elimination Reactions for Propenyl Group Formation

Condensation reactions, followed by elimination, offer a classical yet effective route to unsaturated systems. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, can be adapted for this purpose. chemistrysteps.com This would involve the reaction of an acetophenone (B1666503) derivative, 2-ethoxy-5-methylacetophenone, with formaldehyde (B43269) in the presence of a base. researchgate.net This reaction would form a β-hydroxy ketone intermediate. Subsequent reduction of the ketone functionality to a secondary alcohol, followed by acid- or base-catalyzed dehydration, would generate the desired propenyl group. miracosta.edumasterorganicchemistry.comnih.gov This multi-step sequence within a single conceptual framework provides a versatile method for constructing the propenyl side chain.

| Ketone Precursor | Aldehyde | Reaction Sequence | Product | Key Reaction Types |

| 2-Ethoxy-5-methylacetophenone | Formaldehyde | 1. Base-catalyzed condensation 2. Reduction of ketone 3. Dehydration | This compound | Claisen-Schmidt Condensation, Reduction, Dehydration |

Synthesis of Structurally Related Ethoxyphenylpropenes and Derivatives

The synthesis of this compound and its analogues can be approached through several established organic chemistry reactions. These methods often involve the construction of the C6-C3 skeleton and subsequent modification. Key strategies include the Wittig reaction, Grignard reactions, and Claisen rearrangements, which allow for the formation of the essential carbon-carbon bonds and the introduction of the propene functionality.

A common approach for synthesizing phenylpropenes involves the reaction of a corresponding benzaldehyde (B42025) with a phosphorus ylide in a Wittig reaction. wikipedia.orgorganic-chemistry.org For this compound, this would typically start with 2-ethoxy-5-methylbenzaldehyde. The Wittig reagent, such as that derived from an allyl halide, would introduce the three-carbon chain. masterorganicchemistry.com

Alternatively, a Grignard reaction can be employed. miracosta.edusciencemadness.org This could involve the reaction of a Grignard reagent, such as allylmagnesium bromide, with 2-ethoxy-5-methylbenzaldehyde. Subsequent dehydration of the resulting alcohol would yield the desired 1-propene. chegg.comncert.nic.in

The Claisen rearrangement offers another powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org An aromatic Claisen rearrangement of an appropriately substituted allyl phenyl ether can lead to the formation of an ortho-allyl phenol (B47542), which can then be further modified to achieve the target structure. masterorganicchemistry.combyjus.com

Synthesis of Alkene Cleavage Precursors

Phenylpropenes themselves serve as precursors for alkene cleavage reactions, which can yield valuable benzaldehydes. nih.gov The synthesis of these precursors is therefore a critical first step. The phenylpropene structure can be assembled using various classical organic reactions.

One of the most versatile methods for creating the double bond in a specific location is the Wittig reaction . wikipedia.orgmnstate.edu This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comnih.gov To synthesize a phenylpropene, a substituted benzaldehyde would be reacted with an appropriate ylide, such as that generated from allyl triphenylphosphonium bromide.

Another fundamental approach is the Grignard reaction . miracosta.edu A phenylmagnesium halide can be reacted with an allyl halide, or conversely, an allylmagnesium halide can be reacted with a substituted bromobenzene. For instance, reacting 2-ethoxy-5-methylbenzaldehyde with allylmagnesium bromide would produce a secondary alcohol, which can then be dehydrated to the target alkene. chegg.comlibretexts.org

The table below summarizes some general approaches for synthesizing phenylpropene precursors.

| Reaction Type | Reactants | Product Type | Reference |

| Wittig Reaction | Substituted Benzaldehyde + Allyl Triphenylphosphonium Halide | Phenylpropene | organic-chemistry.org |

| Grignard Reaction | Substituted Benzaldehyde + Allylmagnesium Halide | Phenylpropen-ol (dehydrates to Phenylpropene) | miracosta.edu |

| Claisen Rearrangement | Allyl Phenyl Ether | ortho-Allyl Phenol | masterorganicchemistry.com |

These precursors, once synthesized, can undergo oxidative cleavage. Ozonolysis is a classic method, though modern procedures often employ catalysts like osmium tetroxide or ruthenium complexes in combination with an oxidant like sodium periodate. nih.govresearchgate.net More recently, photocatalytic methods for alkene cleavage have also been developed. researchgate.net

Synthesis of Phenoxypropene Analogues

The synthesis of phenoxypropene analogues, where an aryloxy group is present, can be achieved through modifications of standard synthetic routes for phenylpropenes. A key reaction for creating the ether linkage is the Williamson ether synthesis. learncbse.in This involves the reaction of a phenoxide with an alkyl halide.

To create a phenoxypropene analogue, one could start with a dihydric phenol. One hydroxyl group could be protected, while the other is alkylated with an allyl halide. Subsequent deprotection and further modification could lead to the desired structure.

Alternatively, a Claisen rearrangement can be directly applied to aryl allyl ethers to introduce the propene chain ortho to the ether linkage. masterorganicchemistry.combyjus.com This is a powerful method as it forms the C-C bond and sets the regiochemistry in a single, thermally-induced step. The starting aryl allyl ether can be synthesized via a Williamson ether synthesis between a phenol and an allyl halide. learncbse.in

Synthesis of Substituted Phenylpropane Derivatives

The synthesis of substituted phenylpropane derivatives involves creating a three-carbon chain attached to a variously substituted phenyl ring. wikipedia.org These syntheses often start from a substituted aniline (B41778) or phenol. nih.govorganic-chemistry.org

One common strategy involves the acylation or alkylation of a substituted benzene (B151609) ring, followed by reactions to build or modify the propane (B168953) side chain. For example, a Friedel-Crafts acylation of a substituted benzene with propanoyl chloride would yield a phenylpropanone, which can then be reduced and further modified.

For the synthesis of specific isomers, multi-step sequences are often required. For instance, to obtain a 2-substituted-3-phenylpropyl derivative, a synthetic route might involve the coupling of a piperazine (B1678402) derivative with a substituted 3-phenylpropionic acid using a coupling agent like EDCI, followed by reduction. nih.gov

The following table outlines some methods for synthesizing substituted phenylpropane derivatives:

| Starting Material | Key Reactions | Product Type | Reference |

| Substituted Aniline | Sulfonylation, Reduction, Alkylation, Cyclization | Phenylpiperazine Derivatives | nih.gov |

| Substituted Phenol | Pechmann Condensation | Coumarin Derivatives | organic-chemistry.org |

| L- and D-3-Phenyllactic acids | Methylation, Alane Reduction | Optically pure 2-methoxy-3-phenylpropanol derivatives | nih.gov |

| Substituted Benzaldehydes | Wittig-type olefination, Grignard reaction | 3-Methylene and 3-methyl-3-hydroxyl-3-phenylpropyl derivatives | nih.gov |

Green Chemistry Approaches in Phenylpropene Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in organic chemistry. This includes the use of enzymatic catalysts and sustainable solvents.

Nature synthesizes phenylpropenes through complex biosynthetic pathways involving a series of enzymatic transformations starting from the amino acid phenylalanine. jst.go.jpnih.govnih.gov These pathways utilize enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and various reductases and synthases to construct and modify the phenylpropene scaffold. researchgate.netresearchgate.net

Inspired by nature, chemists are exploring the use of isolated enzymes for specific transformations. For example, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketone intermediates that might be formed during a synthetic sequence. researchgate.net This is particularly useful in cascades where an alkene is first cleaved to a carbonyl compound, which is then reduced to a chiral alcohol. researchgate.net

Eugenol (B1671780) synthase, an enzyme found in plants like basil, catalyzes the formation of eugenol from coniferyl acetate. researchgate.net The study of such enzymes provides insight into how to achieve specific modifications on the propene side chain under mild, aqueous conditions. jst.go.jp

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic syntheses often rely on volatile and sometimes toxic organic solvents. Green chemistry seeks to replace these with more sustainable alternatives.

Water is the most desirable green solvent, and efforts are made to adapt reactions to aqueous media. For example, photocatalytic oxidative cleavage of alkenes has been successfully developed in aqueous mixtures. researchgate.net

Another approach is the use of solvent-free reactions. The Pechmann condensation for the synthesis of coumarins, which are structurally related to phenylpropenes, can be efficiently catalyzed by bismuth(III) chloride under solvent-free conditions. organic-chemistry.org

Deep eutectic solvents (DES) and ionic liquids are also being investigated as recyclable and often less volatile alternatives to traditional organic solvents for reactions like those involved in phenylpropene synthesis. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques

The creation of a single enantiomer of a chiral molecule is a significant challenge. This section explores methods to achieve this for this compound, focusing on enantioselective catalysis and diastereoselective approaches.

Enantioselective Catalysis for Chiral Alkene Synthesis

Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product. For the synthesis of chiral 3-aryl-1-propenes, such as this compound, several catalytic strategies have been developed.

One prominent method is the asymmetric allylic substitution . This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, guided by a chiral transition metal catalyst. For instance, copper-catalyzed asymmetric allylic substitution has proven effective for the C-C bond formation to yield enantiomerically enriched compounds. wikipedia.org The use of Grignard reagents as nucleophiles in these reactions is particularly noteworthy. studysmarter.co.uk Chiral amidophosphane ligands have been successfully employed in copper-catalyzed reactions, demonstrating the potential to control both regio- and enantioselectivity. wikipedia.org

Another powerful technique is the asymmetric allylic alkylation (AAA) of Grignard reagents. This has been achieved with high enantioselectivity using chiral N-heterocyclic carbene (NHC) ligands in the absence of a transition metal catalyst, or with nickel-diphosphine catalysts. elsevierpure.commdpi.com These methods offer a direct route to chiral 3-aryl-1-propenes from readily available starting materials. For example, the reaction of a substituted aryl Grignard reagent, such as (2-ethoxy-5-methylphenyl)magnesium bromide, with an allyl halide in the presence of a chiral catalyst could potentially yield the desired product with high enantiomeric excess.

Recent advancements have also seen the development of dual catalytic systems, such as Ru/Cu dual catalysis, for the asymmetric allylic substitution of aldimine esters to produce chiral Z-olefins with high enantioselectivity. wikipedia.org While not a direct synthesis of the target molecule, this methodology highlights the potential of combining different catalytic cycles to achieve challenging transformations.

Below is a table summarizing representative examples of enantioselective catalytic methods applicable to the synthesis of chiral 3-aryl-1-propenes.

| Catalyst System | Substrate Type | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Amidophosphane-Cu | Allylic Phosphate | Aryl Grignard | 3-Aryl-1-propene | High | wikipedia.org |

| Chiral NHC | Allyl Bromide | Grignard Reagent | 3-Aryl-1-propene | ~85% | elsevierpure.com |

| Chiral Diphosphine-Ni | Allyl Chloride | Grignard Reagent | 3-Aryl-1-propene | High | mdpi.com |

| Ru/Cu Dual Catalysis | Aldimine Ester | Allylic Phosphate | Chiral Z-Olefin | up to 98% | wikipedia.org |

Diastereoselective Approaches to Substituted Phenylpropanes

Diastereoselective synthesis provides an alternative or complementary strategy to access specific stereoisomers. This approach involves creating a new stereocenter in a molecule that already contains one or more stereocenters, with the existing chirality influencing the stereochemical outcome of the reaction. The resulting diastereomers can then, in principle, be separated. For the synthesis of analogues of this compound, diastereoselective methods can be employed to construct substituted phenylpropane backbones, which can be further elaborated.

One common strategy involves the diastereoselective reduction of a chiral ketone . For instance, a chiral phenylpropanone derivative could be reduced to the corresponding alcohol. The stereochemistry of the newly formed hydroxyl group would be influenced by the existing stereocenter. While not directly yielding the target alkene, the resulting diastereomeric alcohols could be separated and then converted to the desired alkene through dehydration or other elimination reactions.

Another approach is the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone . For example, the addition of a methyl Grignard reagent to a chiral 2-(2-ethoxy-5-methylphenyl)acetaldehyde derivative could lead to the formation of diastereomeric 1-(2-ethoxy-5-methylphenyl)propan-2-ols. The ratio of the diastereomers would depend on the facial selectivity of the nucleophilic attack, which is directed by the existing stereocenter.

Furthermore, substrate-controlled asymmetric induction using starting materials from the "chiral pool" is a powerful strategy. wikipedia.org The chiral pool consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgstudysmarter.co.ukelsevierpure.commdpi.comnih.gov For instance, a chiral building block derived from an amino acid could be used to construct a substituted phenylpropane with high diastereoselectivity.

The following table presents hypothetical diastereoselective reactions that could be applied to the synthesis of precursors for substituted phenylpropanes.

| Reaction Type | Chiral Substrate | Reagent | Product Type | Diastereomeric Ratio (dr) |

| Diastereoselective Reduction | Chiral Phenylpropanone | NaBH4 | Diastereomeric Alcohols | Dependent on substrate |

| Diastereoselective Addition | Chiral Phenylacetaldehyde | MeMgBr | Diastereomeric Alcohols | Dependent on substrate |

| Chiral Pool Synthesis | Chiral Amino Acid Derivative | Various | Substituted Phenylpropane | High |

Reaction Mechanisms and Chemical Reactivity of 3 2 Ethoxy 5 Methylphenyl 1 Propene

Electrophilic Addition Reactions of the Propenyl Moiety

The propenyl group, an unsymmetrical alkene, is a site of high electron density due to the presence of the π-bond. This makes it susceptible to attack by electrophiles, initiating electrophilic addition reactions.

The addition of hydrogen halides (HX) to unsymmetrical alkenes like 3-(2-Ethoxy-5-methylphenyl)-1-propene proceeds through a well-established two-step mechanism. libretexts.org The initial step involves the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen atom of the hydrogen halide. libretexts.org This leads to the formation of a carbocation intermediate and a halide ion. libretexts.org In the second step, the nucleophilic halide ion attacks the positively charged carbon atom of the carbocation, forming the final alkyl halide product. libretexts.org

The reaction rate is influenced by the nature of the halogen, with reactivity increasing down the group (HI > HBr > HCl > HF). libretexts.org This trend is attributed to the decreasing bond strength of the hydrogen halide, which facilitates the initial protonation of the alkene. libretexts.org

The addition of a proton to the propenyl group of this compound can theoretically form two different carbocation intermediates. If the proton adds to the terminal carbon (C1), a secondary benzylic carbocation is formed at the carbon adjacent to the aromatic ring (C2). Conversely, if the proton adds to the internal carbon (C2), a primary carbocation is formed at the terminal carbon (C1).

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgfiveable.me Furthermore, carbocations adjacent to an aromatic ring (benzylic carbocations) are significantly stabilized by resonance, where the positive charge can be delocalized into the benzene (B151609) ring. libretexts.org Therefore, the secondary benzylic carbocation is substantially more stable than the primary carbocation. The formation of the more stable carbocation intermediate is the preferred pathway as it has a lower activation energy. chemguide.co.uk

The regioselectivity of electrophilic addition reactions to unsymmetrical alkenes is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that has the greater number of hydrogen atoms. libretexts.orgshout.education In the case of this compound, the terminal carbon of the propenyl group has two hydrogen atoms, while the internal carbon has one. Therefore, the proton will preferentially add to the terminal carbon, leading to the formation of the more stable secondary benzylic carbocation. chemguide.co.ukchemguide.co.uk This regioselectivity results in the halogen atom bonding to the carbon atom adjacent to the aromatic ring. masterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the case of the addition of hydrogen halides to this compound, the intermediate carbocation is planar. libretexts.org The subsequent attack by the halide ion can occur from either face of the planar carbocation with roughly equal probability. libretexts.org If the reaction creates a new chiral center and the starting material is achiral, a racemic mixture of enantiomers will be formed. numberanalytics.comlibretexts.org

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with an ethoxy group and a methyl group. Both of these are electron-donating groups, which activate the ring towards electrophilic aromatic substitution.

The ethoxy and methyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org This is due to the ability of these groups to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance and inductive effects. youtube.com The lone pairs on the oxygen of the ethoxy group can be delocalized into the ring, providing significant stabilization to the positive charge in the ortho and para intermediates. youtube.com

Given the positions of the existing substituents (ethoxy at C2 and methyl at C5), the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of both groups must be considered. The ethoxy group strongly directs to its ortho (C3) and para (C6) positions. The methyl group weakly directs to its ortho (C4, C6) and para (C3) positions. The positions that are activated by both groups will be the most favored sites of substitution. In this case, the C3 and C6 positions are particularly activated. Steric hindrance may play a role in favoring attack at the less hindered position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. chemistry.coachyoutube.com

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike nucleophilic substitution at aliphatic carbons, SNAr reactions are generally difficult to achieve on electron-rich aromatic rings like the one in this compound. uomustansiriyah.edu.iq

For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orgacs.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org The aromatic ring in this compound contains electron-donating groups, which destabilize this intermediate, making SNAr reactions highly unfavorable under normal conditions.

Alternatively, nucleophilic aromatic substitution can occur via an elimination-addition (benzyne) mechanism under very harsh conditions, such as the use of a very strong base. uomustansiriyah.edu.iq However, these conditions are generally not selective and would likely lead to a mixture of products. Therefore, for practical purposes, the aryl-ether linkage in this compound is considered stable towards nucleophilic attack. nih.govacs.org

Oxidative Cleavage and Degradation Pathways

The presence of a carbon-carbon double bond and an electron-rich aromatic ether moiety makes this compound susceptible to various oxidative cleavage and degradation reactions. These transformations can be mediated by both enzymatic and chemical means.

Enzymatic Alkene Cleavage Mechanisms

The oxidative cleavage of alkene double bonds is a critical reaction in many biological processes and has been harnessed for biocatalytic applications. This process is often catalyzed by metalloenzymes, particularly those containing iron. The enzymatic cleavage of the propene group in this compound can be anticipated to follow established mechanisms for similar substrates.

Enzymatic alkene cleavage can proceed through several pathways, primarily involving heme and non-heme iron-dependent oxygenases. These enzymes activate molecular oxygen to facilitate the cleavage of the C=C bond. Two principal mechanisms are the dioxygenase and monooxygenase pathways. In a dioxygenase mechanism, both atoms of a molecular oxygen molecule are incorporated into the substrate, often via a dioxetane or a related cyclic peroxide intermediate. In contrast, a monooxygenase mechanism incorporates one oxygen atom from O₂ and the other from water.

A notable class of enzymes capable of such reactions are the Rieske non-heme iron-dependent oxygenases (ROs). These multicomponent systems utilize the reductive power of NAD(P)H to activate oxygen. The catalytic cycle typically involves the transfer of electrons from NAD(P)H via a reductase and a ferredoxin to a mononuclear non-heme iron center in the oxygenase component. This reduced iron center then binds and activates molecular oxygen for the subsequent attack on the alkene. For instance, naphthalene (B1677914) dioxygenase, a well-studied Rieske oxygenase, catalyzes the cis-1,2-dihydroxylation of naphthalene. google.com While this is a dihydroxylation rather than a cleavage, it represents the initial step in the oxidative degradation of aromatic compounds and demonstrates the capability of these enzymes to functionalize unsaturated systems.

Carotenoid cleavage oxygenases (CCOs) are another group of non-heme iron enzymes that directly catalyze the scission of alkene groups. acs.org These enzymes possess a rare four-histidine iron center and can cleave carotenoids and stilbenoids to produce biologically important aldehydes and ketones. acs.org The substrate binds near the iron center, which facilitates the reaction with activated oxygen. acs.org

Some fungal enzymes have also been shown to cleave alkenes through non-classical mechanisms. For example, an enzyme preparation from Trametes hirsuta was found to cleave alkenes by incorporating two oxygen atoms from two different oxygen molecules, suggesting a catalytic cycle that does not follow the traditional dioxygenase or monooxygenase pathways. chemanalyst.comsealsdirect.co.ukresearchgate.netglobalriskcommunity.com

Given the structural similarities of this compound to naturally occurring phenylpropenes like eugenol (B1671780) and isoeugenol, it is plausible that enzymes that act on these substrates could also mediate the cleavage of its propene side chain. acs.orgnih.govacs.orgnih.gov The oxidation of isoeugenol, for instance, can lead to the formation of vanillin, demonstrating the cleavage of the propenyl group.

Table 1: Key Enzyme Families in Alkene Cleavage

| Enzyme Family | Metal Cofactor | Typical Mechanism | Key Features |

|---|---|---|---|

| Heme Peroxidases | Iron (Heme) | Can exhibit secondary alkene cleaving activity. | Often requires a co-substrate. |

| Rieske Non-Heme Iron Oxygenases | Iron (Non-Heme) | Dioxygenase activity, often initiating degradation pathways. | Multi-component systems requiring NAD(P)H. google.com |

| Carotenoid Cleavage Oxygenases (CCOs) | Iron (Non-Heme) | Direct dioxygenase cleavage of C=C bonds. | Possess a rare four-histidine iron center. acs.org |

Chemical Oxidation Reactions of Alkenes and Aromatic Ethers

The alkene and aromatic ether functionalities of this compound are susceptible to a variety of chemical oxidation reactions. The specific products formed depend on the oxidizing agent and the reaction conditions.

Oxidation of the Alkene Group:

The terminal double bond of the propene group can be readily cleaved by strong oxidizing agents.

Ozonolysis: This is a powerful method for cleaving carbon-carbon double bonds. acs.orgresearchgate.netnist.govjoss.nl The reaction involves passing ozone (O₃) through a solution of the alkene, typically at low temperatures, to form an unstable primary ozonide (molozonide). acs.orgresearchgate.net This intermediate rearranges to a more stable ozonide (a trioxolane). acs.orgresearchgate.net The work-up conditions determine the final products. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones. acs.orgnih.gov For this compound, ozonolysis with a reductive work-up would be expected to yield 2-ethoxy-5-methylbenzaldehyde (B1321629) and formaldehyde (B43269). An oxidative work-up (e.g., with hydrogen peroxide) would oxidize any initially formed aldehydes to carboxylic acids. In this case, it would produce 2-ethoxy-5-methylbenzoic acid and carbon dioxide.

Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) is another strong oxidizing agent that can cleave alkenes. google.comchemeo.comtandfonline.comlearncbse.indergipark.org.tr Under hot, acidic, or concentrated basic conditions, KMnO₄ will break the double bond. google.comchemeo.com For a terminal alkene like the one in our target molecule, this strong oxidation typically yields a carboxylic acid with one less carbon atom (2-ethoxy-5-methylbenzoic acid) and carbon dioxide. Under cold, dilute, and alkaline or neutral conditions, potassium permanganate leads to syn-dihydroxylation, forming a diol (3-(2-ethoxy-5-methylphenyl)propane-1,2-diol) instead of cleavage. google.com

Oxidation of the Aromatic Ether:

The aromatic ether portion of the molecule can also undergo oxidation, though generally under different conditions than alkene cleavage.

Ether Cleavage: The ether linkage can be cleaved under strongly acidic conditions, for example, with hydrohalic acids like HBr or HI. This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism. wikipedia.org

Oxidation to Esters: It is possible to oxidize ethers to esters using specific reagents. For example, ruthenium-catalyzed oxidation with sodium hypochlorite (B82951) has been shown to convert aliphatic ethers to esters. fishersci.com Similarly, hypervalent iodine reagents can oxidize benzyl (B1604629) ethers to benzoate (B1203000) esters. wikipedia.org While our molecule is not a benzyl ether, similar oxidative pathways at the carbon alpha to the ether oxygen might be possible under specific conditions.

Aromatic Ring Oxidation: Strong oxidizing agents can potentially oxidize the aromatic ring itself, especially given the activating effect of the ethoxy and methyl groups. This can lead to the formation of quinones or, under harsh conditions, degradation of the aromatic ring. nih.govchembroad.com The autoxidation of ethers exposed to air over time can also lead to the formation of potentially explosive peroxides at the carbon adjacent to the ether oxygen. researchgate.net

Polymerization and Oligomerization Reactions

The propene group in this compound serves as a monomer unit that can participate in polymerization and oligomerization reactions. The nature of the substituent on the phenyl ring can influence the reactivity of the alkene and the properties of the resulting polymer.

Mechanisms of Alkene Polymerization

The polymerization of alkenes can proceed through several mechanisms, including free-radical, cationic, and coordination polymerization. nih.gov

Free-Radical Polymerization: This mechanism involves three main steps: initiation, propagation, and termination. chemanalyst.com An initiator, such as a peroxide, is used to generate a free radical, which then adds to the double bond of the monomer to create a new radical. This new radical adds to another monomer molecule, and the process repeats, propagating the polymer chain. chemanalyst.com Termination occurs when two growing chains combine or disproportionate. chemanalyst.com Propene itself does not polymerize well via radical mechanisms.

Cationic Polymerization: This type of polymerization is initiated by an electrophile, such as a strong acid, that adds to the alkene to form a carbocation. researchgate.net This carbocation then reacts with another monomer molecule, propagating the chain. Cationic polymerization is most effective for alkenes with electron-donating substituents that can stabilize the intermediate carbocation. researchgate.net The ethoxy group on the phenyl ring of this compound is electron-donating, which could potentially facilitate cationic polymerization.

Coordination Polymerization: This stereospecific method often employs Ziegler-Natta or metallocene catalysts. nih.gov The monomer coordinates to the metal center of the catalyst before being inserted into the growing polymer chain. This method allows for significant control over the polymer's stereochemistry, leading to isotactic, syndiotactic, or atactic polymers. nih.gov This is the primary method used for the industrial production of polypropylene.

Terpolymerization Involving Propene

Terpolymerization is the polymerization of three different monomers. A commercially significant example involving propene is the synthesis of ethylene-propylene-diene monomer (EPDM) rubber. chemanalyst.comglobalriskcommunity.comjoss.nlnih.gov EPDM is a synthetic rubber produced from the copolymerization of ethylene (B1197577), propylene (B89431), and a small amount of a non-conjugated diene monomer.

The diene monomer, such as 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), or vinyl norbornene (VNB), introduces unsaturation into the polymer side chains, while the main polymer backbone remains saturated. encyclopedia.pubnih.gov This allows for subsequent cross-linking (vulcanization) with sulfur, which improves the rubber's mechanical properties. nih.gov The polymerization is typically carried out as a solution process using Ziegler-Natta or metallocene catalysts. chemanalyst.comencyclopedia.pub The resulting amorphous terpolymer exhibits excellent resistance to heat, ozone, and weathering. sealsdirect.co.ukencyclopedia.pub

Given its structure, this compound could potentially act as a comonomer in such terpolymerization systems, where its incorporation would modify the properties of the final polymer, for instance, by altering its polarity or refractive index.

Table 2: Common Monomers in EPDM Synthesis

| Monomer | Role in Terpolymer |

|---|---|

| Ethylene | Provides good mechanical strength and weathering resistance. |

| Propylene | Contributes to the rubbery, amorphous nature of the polymer. |

| 5-Ethylidene-2-norbornene (ENB) | Introduces a reactive double bond for sulfur vulcanization. encyclopedia.pubnih.gov |

| Dicyclopentadiene (DCPD) | Another common diene monomer for vulcanization sites. encyclopedia.pubnih.gov |

Anionic Polymerization of Styrene (B11656) Derivatives

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophile, such as an organolithium compound like sec-butyllithium (B1581126) (sec-BuLi). globalriskcommunity.comnih.gov This method is particularly well-suited for monomers with electron-withdrawing groups, but it has also been successfully applied to styrene and its derivatives. sealsdirect.co.ukglobalriskcommunity.com A key feature of anionic polymerization, when carried out under stringent conditions (high purity of reagents and solvent), is its "living" nature. globalriskcommunity.com In a living polymerization, there are no termination or chain transfer steps, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. sealsdirect.co.uk

The mechanism begins with the initiation step, where the nucleophilic initiator adds to the vinyl group of the styrene monomer, forming a carbanionic active center. globalriskcommunity.comnih.gov This carbanion then propagates by adding to subsequent monomer molecules. nih.gov The polymerization of styrene derivatives with various substituents on the phenyl ring has been extensively studied. sealsdirect.co.uk The electronic nature of the substituent can influence the rate of polymerization. While this compound is not a styrene derivative (the double bond is not conjugated with the aromatic ring), its structural similarity to substituted styrenes suggests that its potential for anionic polymerization could be explored, although the reactivity would differ due to the lack of conjugation. Living anionic polymerization of styrene derivatives often requires polar solvents like tetrahydrofuran (B95107) (THF) and low temperatures (e.g., -78 °C) to control the reaction and maintain the stability of the propagating carbanions. sealsdirect.co.ukglobalriskcommunity.com

Photochemical Transformations of Aromatic Alkenes

Aromatic alkenes, upon absorption of photons, are promoted to electronically excited states, which possess distinct reactivity compared to their ground states. elsevierpure.com The presence of both an aromatic ring and a carbon-carbon double bond in this compound provides two chromophores that can be excited, leading to a variety of photochemical pathways. The primary photochemical processes anticipated for this molecule are photocyclization and cis-trans isomerization, which are characteristic reactions of this class of compounds. elsevierpure.comyoutube.com

Photocyclization is a hallmark reaction of aromatic alkenes, where the excited molecule undergoes an intramolecular cyclization to form new ring structures. elsevierpure.com For this compound, an intramolecular [2+2] photocycloaddition is a plausible reaction pathway, similar to what is observed for other styrenes. nih.gov

Upon absorption of UV light, the molecule is excited from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the electron distribution is significantly altered, making the aromatic ring more reactive. elsevierpure.com The reaction likely proceeds through the formation of an exciplex, an excited-state complex between the vinyl group and the aromatic ring. This is followed by a concerted or stepwise cycloaddition to form a tricyclic cyclobutane-containing intermediate.

The regioselectivity of the photocycloaddition is influenced by the substitution pattern on the aromatic ring. For this compound, the electron-donating ethoxy and methyl groups can influence the electron density of the aromatic ring in the excited state, thereby directing the cycloaddition.

A generalized mechanism for the photocyclization of this compound is proposed as follows:

Excitation: The molecule absorbs a photon, leading to the S₁ excited state.

Intramolecular Interaction: In the excited state, the propenyl side chain can interact with the aromatic ring.

Cycloaddition: A [2+2] cycloaddition occurs between the double bond of the propenyl group and the aromatic ring, leading to the formation of a tetracyclic dihydrophenanthrene-type intermediate.

Oxidation/Aromatization: This intermediate can then be oxidized, often by dissolved oxygen or an added oxidizing agent, to yield a stable, aromatized phenanthrene (B1679779) derivative. youtube.com

The efficiency of such photocyclization reactions can be influenced by various factors, including the wavelength of light, the solvent, and the presence of sensitizers or quenchers.

Table 1: Potential Photocyclization Products of this compound

| Reactant | Proposed Intermediate | Potential Final Product |

| This compound | Tricyclic cyclobutane (B1203170) intermediate | Substituted phenanthrene derivative |

This table is illustrative and based on the known reactivity of related aromatic alkenes.

Another fundamental photochemical process for alkenes is cis-trans isomerization around the carbon-carbon double bond. elsevierpure.com For this compound, which exists as a trans-isomer (E-isomer) due to steric considerations in its ground state, photochemical excitation can lead to the formation of the cis-isomer (Z-isomer).

The mechanism of photoisomerization involves the following steps:

Excitation: The trans-isomer absorbs a photon and is promoted to the S₁ excited state.

Rotation around the C=C bond: In the excited state, the energy barrier for rotation around the central double bond is significantly lower than in the ground state. The molecule can twist towards a "phantom" or perpendicular triplet state (T₁). youtube.com

Intersystem Crossing: From the S₁ state, the molecule can undergo intersystem crossing to the triplet manifold (T₁).

Deactivation: The molecule in the triplet state can then decay back to the ground state (S₀), partitioning between the trans and cis forms.

The ratio of cis to trans isomers at the photostationary state is determined by the absorption spectra of the two isomers and their quantum yields of isomerization at the excitation wavelength. Generally, irradiation of either the pure cis or trans isomer will lead to a mixture of both, eventually reaching a photostationary state where the rates of cis-to-trans and trans-to-cis isomerization are equal.

The presence of substituents on the phenyl ring, such as the ethoxy and methyl groups in this compound, can influence the electronic properties of the excited states and thus the efficiency and pathway of the isomerization process. youtube.com

Table 2: Factors Influencing Cis-Trans Photoisomerization

| Factor | Influence on Isomerization |

| Wavelength of Light | Affects the relative excitation of cis and trans isomers, influencing the photostationary state. |

| Solvent Polarity | Can stabilize or destabilize the excited states, affecting the isomerization quantum yield. |

| Presence of Sensitizers | Can promote isomerization via a triplet energy transfer mechanism. |

| Temperature | Can affect the rates of rotational and non-radiative decay processes. |

This table presents general principles applicable to the photoisomerization of aromatic alkenes.

Advanced Spectroscopic Characterization of 3 2 Ethoxy 5 Methylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural assignment of 3-(2-Ethoxy-5-methylphenyl)-1-propene can be achieved.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various protons in the molecule. The aromatic region is characterized by three protons on the substituted benzene (B151609) ring. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at the C4 position. The proton at C4 will likely be a doublet of doublets due to coupling with the protons at C6 and C3. The proton at C3 should appear as a singlet or a narrowly split doublet.

The alkenyl protons of the propene group exhibit characteristic splitting patterns. The internal proton (H-2') will appear as a complex multiplet due to coupling with both the terminal vinyl protons (H-1') and the allylic protons (H-3'). The two terminal vinyl protons are diastereotopic and will present as distinct signals, each appearing as a doublet of doublets.

The ethoxy group protons will show a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet. The methyl group on the aromatic ring will be a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.95 | d | J ≈ 2.0 |

| H-4 | ~6.80 | dd | J ≈ 8.2, 2.0 |

| H-6 | ~6.70 | d | J ≈ 8.2 |

| H-2' | ~5.95 | m | - |

| H-1'a (trans) | ~5.10 | dd | J ≈ 17.0, 1.5 |

| H-1'b (cis) | ~5.05 | dd | J ≈ 10.0, 1.5 |

| -OCH₂- | ~4.00 | q | J = 7.0 |

| H-3' | ~3.30 | d | J ≈ 6.5 |

| Ar-CH₃ | ~2.30 | s | - |

| -OCH₂CH ₃ | ~1.40 | t | J = 7.0 |

Note: Predicted data is based on analogous structures and typical chemical shift ranges.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound is expected to show 12 distinct signals. The carbon atoms of the aromatic ring will resonate in the downfield region (δ 110-160 ppm), with the oxygen- and alkyl-substituted carbons appearing at the lower end of this range. The alkenyl carbons will also be in a characteristic region, with the internal carbon (C-2') appearing further downfield than the terminal carbon (C-1'). The aliphatic carbons of the ethoxy, methyl, and allyl groups will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~155.0 |

| C-5 | ~136.0 |

| C-1 | ~130.0 |

| C-2' | ~137.5 |

| C-4 | ~128.0 |

| C-6 | ~112.0 |

| C-3 | ~111.0 |

| C-1' | ~115.5 |

| -OC H₂- | ~64.0 |

| C-3' | ~34.0 |

| Ar-C H₃ | ~20.5 |

| -OCH₂C H₃ | ~15.0 |

Note: Predicted data is based on analogous structures and typical chemical shift ranges.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. sdsu.eduyoutube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between:

The aromatic protons H-4 and H-3, and H-4 and H-6.

The alkenyl proton H-2' and the terminal protons H-1'a and H-1'b, as well as the allylic protons H-3'.

The ethoxy methylene protons (-OCH₂-) and the ethoxy methyl protons (-OCH₂CH ₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.eduyoutube.comyoutube.com It would confirm the assignments made in the ¹H and ¹³C spectra by showing correlations between, for example, H-3 and C-3, H-1' and C-1', and the protons and carbons of the ethoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.comresearchgate.net This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations would include:

The allylic protons (H-3') to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-6 to the allylic carbon C-3'.

The ethoxy methylene protons (-OCH₂-) to the aromatic carbon C-2.

Nuclear Overhauser Effect (NOE) difference spectroscopy can provide information about the spatial proximity of protons, which is valuable for confirming stereochemistry and conformation. For instance, irradiation of the allylic protons (H-3') would be expected to show an NOE enhancement for the nearby aromatic proton (H-6), confirming their close spatial relationship. Similarly, an NOE between the ethoxy methylene protons and the aromatic proton at C-3 would help to confirm the orientation of the ethoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of the alkene is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and a C=C stretching band around 1640 cm⁻¹. The aromatic ring will show C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong C-O stretching band for the ether linkage is expected around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aliphatic C-H bonds of the methyl and ethoxy groups will exhibit stretching vibrations just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Alkenyl |

| ~3030 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1640 | C=C Stretch | Alkene |

| ~1600, 1500, 1450 | C=C Stretch | Aromatic |

| ~1240 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| ~1040 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |

| ~990, 910 | C-H Bend (out-of-plane) | Alkene |

Note: Predicted data is based on typical functional group absorption frequencies.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful tool for obtaining a unique "molecular fingerprint" of this compound. This non-destructive technique probes the vibrational modes of the molecule, which are highly specific to its structure, bonding, and conformation. The resulting Raman spectrum displays a series of peaks corresponding to different vibrational motions, such as C-C stretching, C-H bending, and ring breathing modes of the phenyl group.

Key characteristic Raman bands for aromatic compounds include C-H stretching vibrations typically observed above 3000 cm⁻¹ and C-C in-plane stretching around 1600 cm⁻¹. libretexts.org For this compound, specific bands corresponding to the ethoxy group, the methyl substituent, and the propene chain would also be present, providing a comprehensive vibrational signature. For instance, the C-O stretching of the ethoxy group and various modes of the propene double bond would appear at distinct wavenumbers. The precise positions and relative intensities of these bands are instrumental in confirming the molecular identity and can be used for comparative analysis with theoretical calculations.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Alkene =C-H Stretch | ~3020-3080 |

| Aliphatic C-H Stretch | ~2850-2970 |

| Aromatic C=C Stretch | ~1580-1610 |

| Alkene C=C Stretch | ~1640-1680 |

| C-O-C Stretch (Ether) | ~1080-1150 |

| Phenyl Ring Breathing | ~1000 |

Note: These are predicted values based on typical ranges for the respective functional groups.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

For the detection of trace amounts of this compound, Surface-Enhanced Raman Spectroscopy (SERS) offers significantly enhanced sensitivity compared to conventional Raman spectroscopy. scispace.com SERS utilizes the plasmonic properties of metallic nanostructures, typically gold or silver, to amplify the Raman signal of molecules adsorbed onto or in close proximity to the metal surface. scispace.comresearchgate.net This enhancement can be several orders of magnitude, enabling detection down to the single-molecule level in some cases. scispace.com

The application of SERS to this compound would involve its adsorption onto a SERS-active substrate. The orientation and interaction of the molecule with the metal surface can influence the enhancement of specific vibrational modes. researchgate.net For instance, if the phenyl ring adsorbs parallel to the surface, the ring breathing and in-plane modes may show significant enhancement. researchgate.net This technique is particularly valuable for analyzing complex mixtures or environmental samples where the concentration of the analyte is extremely low. nih.gov The development of SERS-based sensors could provide a rapid and highly specific method for the detection of this compound. kneipplab.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. fiveable.me

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound. This precision allows for the calculation of the elemental composition with a high degree of confidence, which is crucial for distinguishing between isomers and compounds with similar nominal masses. The exact mass of this compound (C₁₂H₁₆O) is 176.1201 Da. HRMS instruments can measure this mass with errors in the parts-per-million (ppm) range, providing strong evidence for the molecular formula. Recent advancements in HRMS have made it a cornerstone in the characterization of natural products and other organic molecules. csic.es

Coupled Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures and identify individual components, mass spectrometry is often coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. jmchemsci.com In GC-MS, the sample is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.govglobalresearchonline.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For this compound, expected fragmentation would likely involve the loss of the ethoxy group, the propene chain, or cleavage at the benzylic position, providing valuable structural information. The retention time from the GC and the mass spectrum together offer a high level of confidence in the identification of the compound. amazonaws.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is suitable for this compound, LC-MS provides an alternative for less volatile or thermally labile molecules. In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. This technique is highly versatile and can be applied to a wide range of compounds.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O |

| Exact Mass (Da) | 176.1201 |

| Nominal Mass (Da) | 176 |

| Primary Ionization Method | Electron Ionization (EI) for GC-MS |

| Expected Key Fragment Ions (m/z) | 147 ([M-C₂H₅]⁺), 131 ([M-OC₂H₅]⁺), 105, 91 |

Note: The expected fragment ions are predictions and would need to be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light. fiveable.me This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Chromophore Analysis of the Aromatic Alkene System

The chromophore in this compound is the substituted benzene ring conjugated with the propene double bond. This aromatic alkene system is responsible for its characteristic UV-Vis absorption spectrum. mdpi.com Aromatic compounds typically exhibit strong absorption in the UV region. libretexts.org The benzene ring itself has characteristic absorptions, and the presence of substituents like the ethoxy and methyl groups, as well as the conjugated propene group, will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and can also affect the absorption intensity. libretexts.orgyoutube.com

The electronic transitions in this system are primarily π → π* transitions associated with the delocalized electrons of the aromatic ring and the alkene. The ethoxy group, being an electron-donating group, can further influence the electronic transitions and the position of the absorption bands. Analysis of the UV-Vis spectrum, including the position of λ_max and the molar absorptivity (ε), provides valuable information about the extent of conjugation and the electronic environment of the chromophore. researchgate.net

Computational Chemistry and Theoretical Studies on 3 2 Ethoxy 5 Methylphenyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It would be the method of choice for determining the most stable three-dimensional arrangement of atoms (geometry optimization) for 3-(2-ethoxy-5-methylphenyl)-1-propene. The process involves finding the minimum energy structure on the potential energy surface.

A hypothetical table of optimized geometric parameters (bond lengths and angles) for this compound, as would be generated by a DFT calculation, is presented below.

| Parameter | Value (Å or Degrees) |

| C=C (propene) | ~1.34 |

| C-C (propyl-phenyl) | ~1.50 |

| C-O (ethoxy) | ~1.36 |

| C-H (aromatic) | ~1.08 |

| C-C-C (propene angle) | ~125° |

| Dihedral Angle (propene vs. phenyl) | Variable |

Note: These are typical values and would be precisely calculated in a specific DFT study.

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals. Common basis sets include Pople-style (e.g., 6-31G(d,p)) and Dunning-style (e.g., cc-pVDZ).

The selection of a basis set is a trade-off between accuracy and computational cost. Larger basis sets with more functions (e.g., triple-zeta with polarization and diffuse functions like 6-311++G(d,p)) provide more accurate results but require significantly more computational resources. For a molecule of the size of this compound, a medium-sized basis set like 6-31G(d) would likely offer a good balance for initial studies. The choice of basis set is a critical step in any computational study and is often validated by comparing results with experimental data where available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. The energies of these orbitals are important in predicting how the molecule will interact with other species. For many organic molecules, the HOMO-LUMO gap is a key parameter in understanding their electronic transitions and reactivity. rsc.orgyoutube.comnih.gov

A hypothetical FMO analysis for this compound would yield the following type of data:

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

Note: The specific energy values would be determined by the DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential, where a molecule is rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the ethoxy group and the π-system of the propene and phenyl groups, while the hydrogen atoms would exhibit positive potential.

Reaction Mechanism Simulation and Energetics

Computational chemistry can also be used to simulate chemical reactions, providing detailed insights into reaction pathways and the energies of transient species.

To understand how this compound might undergo a chemical reaction, for example, an addition reaction at the double bond, computational methods can be used to locate the transition state (TS). A transition state is the highest energy point along the reaction pathway that connects reactants and products.

Locating a transition state is a complex computational task that involves finding a first-order saddle point on the potential energy surface. Once a TS is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. The energy profile along the IRC provides the activation energy barrier for the reaction.

Activation Energy and Thermodynamic Parameter Calculations

Computational chemistry offers robust methods for calculating the activation energies (Ea) and thermodynamic parameters (ΔH, ΔS, ΔG) associated with chemical reactions. For this compound, a key potential reaction is the isomerization of the allyl group (-CH2-CH=CH2) to the more thermodynamically stable propenyl group (-CH=CH-CH3). docksci.comresearchgate.net This type of isomerization is common for allylbenzenes and can proceed through various mechanisms, often catalyzed by acids, bases, or transition metals. docksci.comresearchgate.net

For instance, studies on similar allylbenzene (B44316) isomerizations have shown that the E-propenyl isomer is generally favored thermodynamically. docksci.com The computational approach would involve:

Geometry Optimization: Finding the lowest energy structures for both the this compound and its corresponding E- and Z-propenyl isomers.

Transition State Search: Locating the transition state structure for the isomerization process.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants/products, first-order saddle point for the transition state) and to calculate thermodynamic properties.

An illustrative table of calculated thermodynamic data for a hypothetical isomerization is presented below.

Table 1: Illustrative Thermodynamic Parameters for the Isomerization of a Substituted Allylbenzene at 298.15 K (Note: This data is representative and not specific to this compound)

| Parameter | Reactant (Allyl) | Transition State | Product (E-Propenyl) |

| Enthalpy (kcal/mol) | 0.00 | +35.5 | -2.5 |

| Gibbs Free Energy (kcal/mol) | 0.00 | +36.2 | -2.8 |

| Entropy (cal/mol·K) | 105.2 | 103.8 | 104.5 |

| Activation Energy (Ea) (kcal/mol) | \multicolumn{3}{c | }{35.5} |

Spectroscopic Property Prediction